An In-Depth Technical Guide to the Synthesis and Properties of 2-Anilinobenzoic Acid Methyl Ester
An In-Depth Technical Guide to the Synthesis and Properties of 2-Anilinobenzoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Anilinobenzoic acid methyl ester, also known as methyl N-phenylanthranilate, is a pivotal chemical intermediate, most notably recognized for its role as a precursor in the synthesis of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural backbone is integral to numerous pharmacologically active molecules. This guide provides a comprehensive overview of its synthesis, focusing on the robust Ullmann condensation, details a step-by-step laboratory protocol, and offers a thorough analysis of its physicochemical and spectroscopic properties. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide field-proven insights for professionals in chemical synthesis and drug development.
Introduction: Strategic Importance in Medicinal Chemistry
N-aryl anthranilic acids and their derivatives are a cornerstone in medicinal chemistry, forming the fundamental structure of widely used pharmaceuticals.[1] 2-Anilinobenzoic acid methyl ester serves as a key building block for these structures, particularly the fenamates, which include drugs like mefenamic acid and flufenamic acid.[2][3] The synthesis of this ester is a critical first step, enabling further chemical modifications, such as hydrolysis to the parent acid or other transformations, to produce active pharmaceutical ingredients (APIs). Understanding the nuances of its synthesis and the characteristics that define its purity and structure is paramount for any research or development program in this area.
Synthesis via Ullmann Condensation
The most established and reliable method for constructing the N-aryl bond in 2-anilinobenzoic acid methyl ester is the Ullmann condensation. This copper-catalyzed cross-coupling reaction provides an efficient route for forming a carbon-nitrogen bond between an aryl halide and an amine.[3][4]
Reaction Mechanism
The Ullmann condensation is a powerful tool for the synthesis of N-arylated amines.[2] The reaction proceeds via a copper-catalyzed cycle. While the precise mechanism has been subject to extensive study, a widely accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination, which forms the desired C-N bond and regenerates the active Cu(I) catalyst.
The key steps are:
-
Formation of the Active Catalyst: A Cu(I) species is generated, often from a Cu(II) precatalyst or by using a Cu(I) salt directly.
-
Amine Coordination: The amine (aniline) coordinates with the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide (methyl 2-bromobenzoate) adds to the copper center, oxidizing it from Cu(I) to Cu(III).
-
Reductive Elimination: The N-arylated product is formed through the elimination of the product from the Cu(III) complex, regenerating the Cu(I) catalyst to continue the cycle.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocol: Synthesis of Methyl 2-anilinobenzoate
This protocol describes a typical laboratory-scale synthesis. The choice of a high-boiling polar aprotic solvent like DMF or DMSO is crucial for solubilizing the reactants and achieving the necessary reaction temperature. Anhydrous potassium carbonate is an effective and economical base for deprotonating the aniline.
Materials:
-
Methyl 2-bromobenzoate
-
Aniline
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-bromobenzoate (1.0 eq), aniline (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 5-10 mL per gram of methyl 2-bromobenzoate).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup - Quenching: After cooling to room temperature, pour the reaction mixture into water and extract with toluene or ethyl acetate (3 x 50 mL). The organic solvent choice is critical for efficient extraction of the moderately polar product.
-
Workup - Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and finally with brine. This washing sequence removes residual DMF, unreacted starting materials, and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent. This step is essential to remove baseline impurities and any unreacted starting materials.
Caption: Experimental workflow for synthesis and purification.
Physicochemical and Spectroscopic Properties
Accurate characterization of 2-anilinobenzoic acid methyl ester is essential to confirm its identity and purity.
Physical Properties
The physical state and solubility are key parameters for handling, formulation, and further reactions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | - |
| Molecular Weight | 227.26 g/mol | - |
| Appearance | Typically a yellow solid or oil | [3] |
| Melting Point | Varies with purity, often cited in ranges | [3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, chloroform); Insoluble in water. | [5] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of 2-anilinobenzoic acid methyl ester will show characteristic absorption bands.[6][7]
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3300-3200 | N-H Stretch | Confirms the presence of the secondary amine. |
| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of the two benzene rings. |
| ~1710-1680 | C=O Stretch (Ester) | Strong, sharp peak confirming the methyl ester carbonyl group. |
| ~1600, ~1500 | C=C Stretch (Aromatic) | Characteristic absorptions for the aromatic rings. |
| ~1250 | C-O Stretch (Ester) | Confirms the ester functionality. |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[8][9]
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both rings, a singlet for the ester methyl group, and a broad singlet for the N-H proton. The aromatic region (typically δ 6.8-8.1 ppm) will show complex splitting patterns due to coupling between adjacent protons.[1] The methyl ester protons will appear as a sharp singlet around δ 3.8-3.9 ppm. The N-H proton signal is often broad and its chemical shift is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR will show signals for the ester carbonyl (~168 ppm), the aromatic carbons (typically δ 110-150 ppm), and the methyl ester carbon (~52 ppm).[1]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[10]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 227, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 196, and the loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 168.
Applications in Drug Development
The primary and most significant application of 2-anilinobenzoic acid methyl ester is as a direct precursor to N-aryl anthranilic acids (fenamic acids).[2][6]
-
NSAID Synthesis: Hydrolysis of the methyl ester under basic or acidic conditions yields N-phenylanthranilic acid, the parent compound of the fenamate class of NSAIDs. Substituted anilines or substituted halobenzoates can be used in the initial Ullmann condensation to synthesize a wide variety of fenamate derivatives with tailored anti-inflammatory and analgesic properties.[11]
-
Heterocycle Synthesis: The N-phenylanthranilic acid core structure is a versatile scaffold for the synthesis of other biologically important heterocyclic compounds, such as acridones, which have shown a range of activities including antibacterial and anticancer properties.[3]
-
Chemical Probe Development: As a stable and accessible derivative, it can be used in the development of chemical probes and ligands for studying biological targets related to inflammation and pain pathways.
Conclusion
2-Anilinobenzoic acid methyl ester is a molecule of high strategic value in synthetic and medicinal chemistry. Its efficient synthesis, predominantly achieved through the copper-catalyzed Ullmann condensation, is a well-established and scalable process. A thorough understanding of its physicochemical properties and spectroscopic data is critical for quality control and for guiding its use in multi-step syntheses. For researchers and professionals in drug development, mastery of the synthesis and characterization of this intermediate provides a robust platform for the discovery and production of new anti-inflammatory agents and other valuable therapeutic compounds.
References
-
Joshi, J. K., Patel, V. R., Patel, K., Rana, D., Shah, K., Patel, R., & Patel, R. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
-
Supporting Information for scientific publications, providing general NMR acquisition parameters. (n.d.). ScienceOpen. [Link]
-
Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. [Link]
-
Supplementary Material for a publication in Chemical Communications. (2009). The Royal Society of Chemistry. [Link]
-
da Silva, F. S., Daniel, J. F. S., de Oliveira, K. T., & de O. Vilcachagua, J. D. (2014). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO. [Link]
-
PubChem Compound Summary for CID 6826, Methyl N-methylanthranilate. (n.d.). National Center for Biotechnology Information. [Link]
-
Table from "Fast Synthesis of Substituted N‐Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media". (n.d.). ResearchGate. [Link]
-
Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. [Link]
-
NIST Chemistry WebBook for Methyl anthranilate. (n.d.). National Institute of Standards and Technology. [Link]
-
FooDB Compound Information for Methyl N-methylanthranilate. (2010). FooDB. [Link]
-
PubChem Compound Summary for CID 6942392, N-Methylanthranilate. (n.d.). National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 17623, Methyl n-acetylanthranilate. (n.d.). National Center for Biotechnology Information. [Link]
-
Singh, M., & Bajaj, S. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]
-
NIST Chemistry WebBook for Methyl anthranilate. (n.d.). National Institute of Standards and Technology. [Link]
- Process for making N-aryl-anthranilic acid and their derivatives. (n.d.).
-
Infrared spectra of methyl benzoate and its derivatives. (n.d.). ResearchGate. [Link]
-
¹³C NMR Spectrum for Methyl benzoate. (n.d.). Human Metabolome Database. [Link]
-
Mass Spectrum for N-acyl-N-methyl-phenyl anthranilate. (n.d.). SpectraBase. [Link]
-
Yurdakul, Ş., & Kurt, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Methyl N-methylanthranilate | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Methyl anthranilate [webbook.nist.gov]
